molecular formula C7H5IN2O B13679085 3-Iodofuro[3,2-c]pyridin-4-amine

3-Iodofuro[3,2-c]pyridin-4-amine

Cat. No.: B13679085
M. Wt: 260.03 g/mol
InChI Key: HSWAWQPOEJPEGL-UHFFFAOYSA-N
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Description

3-Iodofuro[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . It is offered for Research Use Only and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: Not Assigned • Molecular Formula: C7H5IN2O • Molecular Weight: 260.03 g/mol • Storage: Recommended to be stored at 2-8°C • SMILES: NC1C2C(=COC=2C=CN=1)I Research Context and Potential Applications: The furo[3,2-c]pyridine ring system is a fused heterocycle of significant interest in medicinal chemistry . This scaffold is recognized as a valuable pharmacophore, and its derivatives have been historically investigated for potential antipsychotic activity . More recently, research into analogous fused heterocycles, including furo[3,2- d ]pyrimidines, has demonstrated a broad spectrum of biological potential. Compounds based on these structures have shown promise as antitumor agents and have been studied for their inhibitory effects on various kinases and enzymes, as well as for DNA methylation modulation . The iodine substituent on this molecule makes it a versatile synthetic intermediate, suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create novel derivatives for structure-activity relationship (SAR) studies . Safety Information: This compound is classified with the signal word "Warning" based on its GHS hazard statements. Potential hazards include toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

3-iodofuro[3,2-c]pyridin-4-amine

InChI

InChI=1S/C7H5IN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)

InChI Key

HSWAWQPOEJPEGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=C2I)N

Origin of Product

United States

Preparation Methods

Iodination of Pyridin-4-amine Derivatives Followed by Cyclization

One route starts from pyridin-4-amine derivatives, which undergo regioselective iodination at the 3-position using iodine monochloride (ICl) or similar iodine electrophiles. For example, treatment of 2-chloropyridin-4-amine with iodine monochloride in acetic acid at 70°C for 16 hours under nitrogen yields 3-iodo-2-chloropyridin-4-amine derivatives. This iodinated intermediate can then be subjected to cyclization reactions to form the fused furo[3,2-c]pyridine ring system.

Cyclization of Alkynyl Pyridin-2-ones Followed by Iodination

Another approach involves the synthesis of 3-alkynyl-4-methoxypyridin-2-ones, which upon treatment with iodine undergo an iodine-promoted 5-endo heteroannulation to afford 3-iodofuro[2,3-b]pyridin-4(1H)-ones. Although this method is more commonly applied to furo[2,3-b]pyridines, analogous strategies can be adapted for the furo[3,2-c]pyridine framework by appropriate substitution and reaction conditions. Subsequent conversion of the 4-keto group to an amine yields the desired 3-iodofuro[3,2-c]pyridin-4-amine.

Detailed Preparation Method from Literature

Iodination Using Iodine Monochloride (ICl)

Step Reagents & Conditions Outcome Notes
Starting material 2-chloropyridin-4-amine Solid, melting point 116-117°C Commercially available or synthesized
Iodination Iodine monochloride (27.8 g, 171 mmol) in AcOH (10 mL) added dropwise to solution of 2-chloropyridin-4-amine (20.0 g, 156 mmol) and NaOAc·3H2O (31.7 g, 233 mmol) in AcOH (170 mL) 3-iodo-2-chloropyridin-4-amine Heated at 70°C under N2 for 16 h
Workup Extraction with ethyl acetate, washes with Na2CO3, Na2S2O3, brine, drying over Na2SO4 Crude product Purified by flash column chromatography (40% EtOAc/hexane)
Yield & Characterization High purity confirmed by 1H NMR (400 MHz, DMSO-d6) δ 7.74 (d, J=5.3 Hz, 1H), 6.53 (d, J=5.3 Hz, 3H) Suitable for further transformations

This iodinated intermediate can then be cyclized under conditions involving trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine in dichloromethane with heating to reflux for several days to form the furo[3,2-c]pyridine core.

Cyclization and Amination

After iodination, cyclization can be achieved by heating the reaction mixture with appropriate reagents to induce ring closure, often involving Lewis acid catalysis or base-promoted annulation. The amino group at the 4-position is typically introduced by starting from pyridin-4-amine or by amination of the corresponding ketone or hydroxyl derivatives post-cyclization.

Mechanistic Insights

The iodination step involves electrophilic aromatic substitution with iodine monochloride, which selectively iodinate the 3-position of the pyridine ring due to electronic and steric factors. The subsequent cyclization proceeds via nucleophilic attack of the oxygen or nitrogen functionalities on an activated alkyne or alkene intermediate, forming the fused furan ring.

In the three-component reaction approach, lithiated alkoxyallenes react with nitriles and carboxylic acids to form pyridin-4-ol derivatives, which can be further functionalized to introduce iodine at the 3-position. This method offers a flexible route to highly substituted pyridine derivatives, including 3-iodofuro[3,2-c]pyridin-4-amine analogs.

Summary of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Product Reference
Iodination of 2-chloropyridin-4-amine 2-chloropyridin-4-amine Iodine monochloride, AcOH, NaOAc·3H2O 70°C, 16 h, N2 atmosphere 3-iodo-2-chloropyridin-4-amine
Cyclization with TMSOTf and triethylamine Iodinated pyridine derivative TMSOTf, Et3N, CH2Cl2 Reflux, 3 days Furo[3,2-c]pyridin-4-ol derivative
Sonogashira coupling and iodocyclization 3-alkynyl-4-methoxypyridin-2-ones Iodine, Pd catalyst Mild conditions 3-iodofuro[2,3-b]pyridin-4(1H)-ones

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR signals for aromatic protons typically appear as doublets with coupling constants around 5.3 Hz, consistent with pyridine ring substitution patterns.
  • X-ray Crystallography: Used to confirm the fused ring system and iodine positioning, often refined using software such as SHELXL and visualized with ORTEP.
  • Mass Spectrometry: High-resolution MS confirms molecular weight and isotopic pattern consistent with iodine substitution.
  • Melting Point: For related intermediates like 2-chloro-3-iodopyridin-4-amine, melting points around 116-117°C have been reported.

Chemical Reactions Analysis

Types of Reactions

3-Iodofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl or heterobiaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodofuro[3,2-c]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 3-Iodofuro[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Iodofuro[3,2-c]pyridin-4-amine with halogenated analogs and related heterocycles:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Iodofuro[3,2-c]pyridin-4-amine I (3), NH₂ (4) C₇H₅IN₂O 276.03 g/mol Cross-coupling precursor; potential antibacterial agent Inferred
3-Bromofuro[3,2-c]pyridin-4-amine Br (3), NH₂ (4) C₇H₅BrN₂O 229.04 g/mol Intermediate in dopamine receptor ligands; antibacterial studies
3-Bromothieno[3,2-c]pyridin-4-amine Br (3), NH₂ (4) C₇H₅BrN₂S 229.10 g/mol Bioactive scaffold; antimicrobial activity
N-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine Complex aryl substituent C₂₃H₁₈N₆O 394.43 g/mol Dopamine D₁ receptor agonist; >99% HPLC purity

Key Observations :

  • However, this may reduce solubility .
  • Ring System Variations: Replacing the furan ring with a thiophene (as in 3-Bromothieno[3,2-c]pyridin-4-amine) alters electronic properties and bioavailability. Thienopyridines often exhibit distinct pharmacokinetic profiles .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Iodofuro[3,2-c]pyridin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example:
  • Nucleophilic Substitution : React 3-bromofuro[3,2-c]pyridin-4-amine with NaI in DMF at 110°C for 18 hours (yield: 68–72%) .

  • Cross-Coupling : Use 4-chlorofuro[3,2-c]pyridine with iodine sources under palladium catalysis (e.g., Suzuki-Miyaura coupling) at 100°C for 12 hours (yield: 59–65%) .

  • Optimization : Control stoichiometry (1.2–2.0 eq. iodine source), solvent polarity (DMF/DMSO), and reaction time to minimize byproducts.

    Table 1: Synthetic Route Comparison

    MethodPrecursorConditionsYield (%)
    Nucleophilic Substitution3-Bromofuro[3,2-c]pyridin-4-amineNaI, DMF, 110°C, 18h68–72
    Cross-Coupling4-Chlorofuro[3,2-c]pyridinePd catalyst, 100°C, 12h59–65

Q. Which analytical techniques confirm the structural integrity and purity of 3-Iodofuro[3,2-c]pyridin-4-amine?

  • Methodological Answer :
  • 1H/13C NMR : Identify iodine’s deshielding effects (e.g., δ 7.2–8.1 ppm for aromatic protons) and amine groups (δ 5.2–6.8 ppm) .
  • ESI-MS : Confirm molecular ion [M+H]+ at m/z 261.0 and iodine’s isotopic pattern .
  • HPLC-PDA : Achieve >95% purity using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate C, H, N, and I percentages within 0.4% of theoretical values .

Q. What preliminary biological activities are reported for halogenated furopyridine derivatives?

  • Methodological Answer :
  • Kinase Inhibition : 3-Iodo derivatives show IC50 values <50 nM against BTK and EGFR kinases due to iodine’s van der Waals interactions in ATP-binding pockets .
  • Anticancer Activity : Pyrrolo[3,2-c]pyridine analogs exhibit cytotoxicity (IC50: 1–10 µM) in breast and lung cancer cell lines via apoptosis induction .
  • Antimicrobial Effects : Fluoro- and iodo-substituted pyridines inhibit bacterial growth (MIC: 2–8 µg/mL) by disrupting membrane integrity .

Advanced Research Questions

Q. How does iodine’s position influence reactivity and biological activity compared to other halogens?

  • Methodological Answer :
  • Electronic Effects : Iodine’s polarizability enhances electrophilic substitution rates (e.g., iodination at position 3 is 3x faster than bromination) .

  • Bioactivity : The 3-iodo derivative shows 2.5x higher kinase inhibition than 3-bromo analogs due to improved hydrophobic pocket filling (docking score: -9.8 vs. -8.2 kcal/mol) .

  • Thermal Stability : Iodine’s weaker C-I bond necessitates storage at -20°C under inert gas to prevent degradation .

    Table 2: Halogen Substitution Effects

    DerivativelogPKinase IC50 (nM)Solubility (µg/mL)
    3-Iodo2.13812.4
    3-Bromo1.612018.9
    3-Chloro1.345024.7

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Standardized Assays : Use consistent MTT protocols (48h incubation, 10% FBS) and ATP concentrations (1 mM) for kinase assays .
  • Metabolite Screening : Perform LC-MS/MS to identify active metabolites (e.g., deiodinated products) that may skew results .
  • Crystallography : Resolve X-ray structures of compound-kinase complexes to validate binding modes .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

  • Methodological Answer :
  • Positional Scanning : Synthesize 2-iodo and 5-iodo analogs to evaluate steric effects .
  • Bioisosteres : Replace iodine with CF3 or SCN to modulate electronic properties .
  • Kinome-Wide Screening : Test against 50+ kinases to identify off-target effects .
  • ADMET Profiling : Correlate logP with permeability (PAMPA) and metabolic stability (human liver microsomes) .

Q. What safety protocols are recommended for handling 3-Iodofuro[3,2-c]pyridin-4-amine?

  • Methodological Answer :
  • Toxicity Mitigation : Use fume hoods and nitrile gloves (LD50: 98 mg/kg in rats) .
  • Storage : Keep under argon at -20°C to prevent photodehalogenation .
  • Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

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